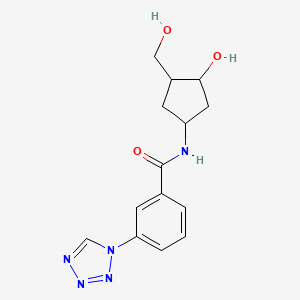

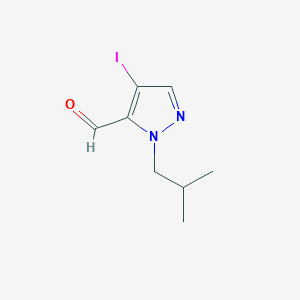

![molecular formula C26H22N2O4 B2946226 1-benzoyl-2-(4-methoxyphenyl)-3-nitro-1H,2H,3H,3aH-pyrrolo[1,2-a]quinoline CAS No. 1212409-42-1](/img/structure/B2946226.png)

1-benzoyl-2-(4-methoxyphenyl)-3-nitro-1H,2H,3H,3aH-pyrrolo[1,2-a]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinoline is a well-known nitrogenous tertiary base containing a hetero nucleus with chemical formula C9H7N . It’s a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . The benzoyl group is a functional group characterized by the presence of a carbonyl and a phenyl group. The methoxy group refers to a functional group with the formula -OCH3.

Molecular Structure Analysis

The molecular structure of quinoline consists of a benzene ring fused with a pyridine ring . The benzoyl group would be attached to one of the carbon atoms in the quinoline structure, and the methoxyphenyl group would be attached to another carbon atom. The nitro group (-NO2) would also be attached to a carbon atom in the structure.Chemical Reactions Analysis

Quinoline and its derivatives have been known to participate in various chemical reactions. For instance, they can undergo electrophilic substitution reactions similar to benzene . The presence of the benzoyl, methoxyphenyl, and nitro groups in your compound could potentially influence the reactivity and the type of reactions it can undergo.Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its exact structure. Quinoline is a colorless hygroscopic liquid , and the presence of the benzoyl, methoxyphenyl, and nitro groups could influence properties like solubility, melting point, boiling point, and reactivity.Scientific Research Applications

Antioxidant Applications

Pyrroloquinoline quinone (PQQ) is known for its powerful antioxidant properties. Compounds with similar structures may help protect against oxidative stress, which is linked to chronic diseases such as cardiovascular disease and neurodegenerative disorders .

Neuroprotective Effects

Research suggests that PQQ may have neuroprotective effects, potentially benefiting cognitive function and protecting against neurodegenerative diseases .

Anti-inflammatory Properties

Compounds like PQQ have been indicated to possess anti-inflammatory properties, which are crucial for maintaining overall health and could be applied in the treatment of various inflammatory conditions .

Pharmaceutical Industry

The structure of pyrroloquinoline compounds is present in numerous pharmacologically important alkaloids. They could be used in the development of new pharmaceuticals with a focus on treating specific diseases .

Food Industry

Due to their antioxidant properties, compounds like PQQ are used in the food industry to enhance nutritional value and preserve food quality .

Organic Synthesis

Pyrroloquinoline compounds can serve as intermediates or catalysts in organic synthesis processes, potentially leading to the creation of new materials or chemicals .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

[2-(4-methoxyphenyl)-3-nitro-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinolin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O4/c1-32-20-14-11-18(12-15-20)23-24(28(30)31)22-16-13-17-7-5-6-10-21(17)27(22)25(23)26(29)19-8-3-2-4-9-19/h2-16,22-25H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMOKPXIUVCHPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C3C=CC4=CC=CC=C4N3C2C(=O)C5=CC=CC=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzoyl-2-(4-methoxyphenyl)-3-nitro-1H,2H,3H,3aH-pyrrolo[1,2-a]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-2-morpholino-1H-indole](/img/structure/B2946146.png)

![4-{4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl}morpholine](/img/structure/B2946149.png)

![N-benzyl-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2946151.png)

![5-chloro-2-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2946154.png)

![(E)-2-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2946162.png)

![3-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B2946164.png)